N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(tetrahydrofuran-2-ylmethyl)isovalinamide
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Overview
Description
N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(tetrahydrofuran-2-ylmethyl)isovalinamide is a complex organic compound with a molecular formula of C26H33N3O3 This compound is characterized by its unique structure, which includes a phenylcarbonyl group, a glycyl moiety, a cyclopentyl ring, and a tetrahydrofuran-2-ylmethyl group attached to an isovalinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(tetrahydrofuran-2-ylmethyl)isovalinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Glycyl Moiety: The reaction begins with the formation of the glycyl moiety by reacting glycine with a phenylcarbonyl chloride in the presence of a base such as triethylamine.
Cyclopentyl Ring Introduction:
Attachment of Tetrahydrofuran-2-ylmethyl Group: The tetrahydrofuran-2-ylmethyl group is introduced via a nucleophilic addition reaction using tetrahydrofuran-2-ylmethyl bromide.
Formation of Isovalinamide Backbone: Finally, the isovalinamide backbone is formed through an amidation reaction with isovaline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(tetrahydrofuran-2-ylmethyl)isovalinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted amides and ethers.
Scientific Research Applications
N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(tetrahydrofuran-2-ylmethyl)isovalinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(tetrahydrofuran-2-ylmethyl)isovalinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(4-methylphenyl)isovalinamide
- N-(phenylsulfonyl)glycyl-N-cyclopentyl-N~2~-(2-thienylmethyl)norvalinamide
Uniqueness
N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(tetrahydrofuran-2-ylmethyl)isovalinamide is unique due to its specific combination of functional groups and structural features. The presence of the tetrahydrofuran-2-ylmethyl group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H35N3O4 |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N-[2-[[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-(oxolan-2-ylmethyl)amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C24H35N3O4/c1-3-24(2,23(30)26-19-12-7-8-13-19)27(17-20-14-9-15-31-20)21(28)16-25-22(29)18-10-5-4-6-11-18/h4-6,10-11,19-20H,3,7-9,12-17H2,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
IUCHXVAMUWGYHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCC1)N(CC2CCCO2)C(=O)CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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